molecular formula C12H16OS B312798 1-[4-(Propylsulfanyl)phenyl]-1-propanone

1-[4-(Propylsulfanyl)phenyl]-1-propanone

Cat. No.: B312798
M. Wt: 208.32 g/mol
InChI Key: UQFOINLWINIHIC-UHFFFAOYSA-N
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Description

1-[4-(Propylsulfanyl)phenyl]-1-propanone is a ketone derivative featuring a propanone backbone attached to a para-substituted phenyl ring with a propylthio (-S(CH₂)₂CH₃) group. This sulfur-containing substituent confers unique electronic and steric properties, distinguishing it from alkyl- or electron-withdrawing-group-substituted analogs.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-propylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

UQFOINLWINIHIC-UHFFFAOYSA-N

SMILES

CCCSC1=CC=C(C=C1)C(=O)CC

Canonical SMILES

CCCSC1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Electronic Effects
  • Propylthio (Target) : The sulfide group donates electrons via sulfur’s lone pairs, activating the phenyl ring toward electrophilic substitution. This contrasts with CF₃ (), which withdraws electrons, deactivating the ring .
  • Butylsulfonyl (): Sulfonyl groups are strongly electron-withdrawing, reducing the ketone’s nucleophilicity compared to thioethers .
Boiling Points and Solubility
  • Thioethers vs. Alkyl Groups: Propylthio’s larger size and polarizability likely increase boiling points relative to methyl or tert-butyl analogs. For example, 4'-methylpropiophenone (148.20 g/mol) has lower molecular weight and likely lower boiling points than the target compound .
  • Sulfones: The sulfonyl group in 1-[4-(Butylsulfonyl)phenyl]-1-propanone (254.34 g/mol) enhances polarity and water solubility compared to thioethers .

Reactivity and Stability

  • Oxidation Sensitivity: Thioethers (e.g., propylthio) oxidize to sulfoxides or sulfones under mild conditions, unlike stable alkyl groups. For example, 1-[4-(Butylsulfonyl)phenyl]-1-propanone represents an oxidized form of the thioether analog .
  • Ketone Reactivity : Electron-withdrawing groups (e.g., CF₃) increase the ketone’s electrophilicity, favoring nucleophilic additions. Propylthio’s electron donation may reduce this effect compared to CF₃-substituted analogs .

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